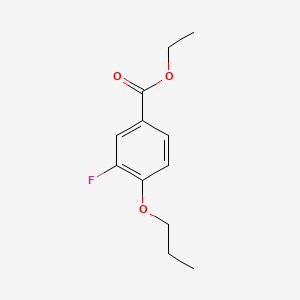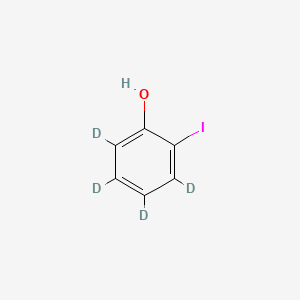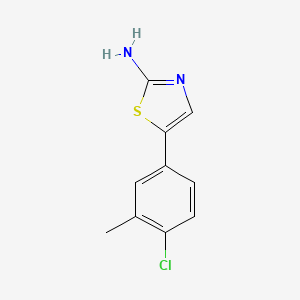
5-(4-Chloro-3-methylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 4-chloro-3-methylphenyl group at the 5-position and an amine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3-methylphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Chloro-3-methylphenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromophenyl)thiazol-2-amine
- 5-(4-Methylphenyl)thiazol-2-amine
- 5-(4-Fluorophenyl)thiazol-2-amine
Uniqueness
5-(4-Chloro-3-methylphenyl)thiazol-2-amine is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its antimicrobial and anti-inflammatory properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
5-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
NKSZXNXAWCGCHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CN=C(S2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)
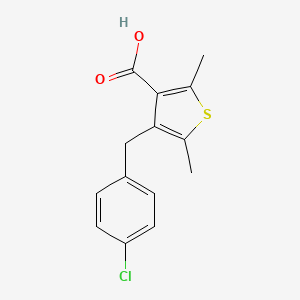

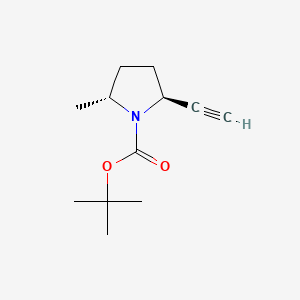

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
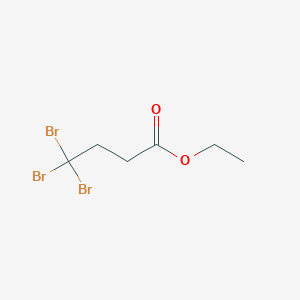
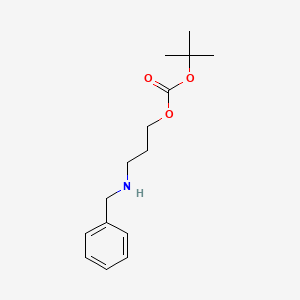
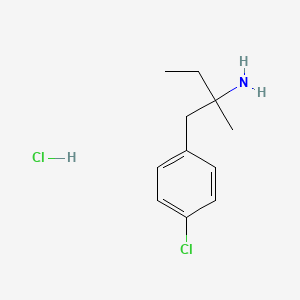
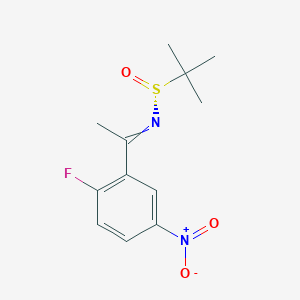
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)

